molecular formula C11H11BrN2 B1406226 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole CAS No. 1447910-80-6

6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole

Cat. No. B1406226
CAS RN: 1447910-80-6
M. Wt: 251.12 g/mol
InChI Key: AXAWMBFGRSTGCC-UHFFFAOYSA-N
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Description

6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole (6-BCMB) is a heterocyclic compound belonging to the class of benzimidazoles. It is a synthetic molecule with a wide range of applications in scientific research, particularly in organic synthesis. 6-BCMB has been used for the synthesis of various molecules, including pharmaceuticals, agrochemicals, and polymers. Additionally, 6-BCMB has been studied for its potential use in cancer therapy, as an antibacterial agent, and as an antioxidant.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including those similar to 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole, have shown potential in anticancer research. Studies on various benzimidazole-based compounds demonstrate their effectiveness against different carcinoma cells, particularly in inducing apoptosis and cell cycle arrest in cancer cells (Zhao et al., 2015).

Heparanase Inhibition

Some benzimidazole derivatives have been identified as inhibitors of heparanase, an enzyme implicated in cancer metastasis and angiogenesis. These compounds showed good inhibitory activity, suggesting their potential as therapeutic agents (Xu et al., 2006).

Antihypertensive Properties

Research on benzimidazole derivatives, which share structural similarities with this compound, indicates their potential in antihypertensive medication development. These compounds have been shown to exert a potent hypertensive effect in studies (Sharma et al., 2010).

Antimicrobial Activity

Benzimidazole compounds have demonstrated significant antimicrobial effects against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (El-Meguid, 2014).

Cytotoxicity in Cancer Cells

Certain benzimidazole-based Cu(II) complexes have shown potent in vitro cytotoxicity toward human carcinoma cells, suggesting their possible application in cancer therapy (Hu et al., 2017).

Biochemical Analysis

Biochemical Properties

6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives have been shown to interact with human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . The presence of specific functional groups on the benzimidazole scaffold influences its biochemical activity. The interactions between this compound and these biomolecules are primarily through binding interactions, which can lead to enzyme inhibition or activation.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives can significantly impact the bioactivity against cancer cell lines such as A549, MDA-MB-231, and PC3 . The compound’s effects on these cells include alterations in cell proliferation, apoptosis, and other cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound exerts its effects at the molecular level through binding interactions with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression. The presence of electron-donating or electron-withdrawing groups on the benzimidazole scaffold can further modulate its molecular activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can maintain their bioactivity over extended periods, although specific data on the temporal effects of this compound are limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. The threshold effects observed in these studies are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels within the cells. The compound’s metabolic pathways are essential for understanding its overall bioactivity and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic efficacy .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence its bioactivity and potential therapeutic applications .

properties

IUPAC Name

6-bromo-2-cyclopropyl-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-14-10-6-8(12)4-5-9(10)13-11(14)7-2-3-7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAWMBFGRSTGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)N=C1C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.